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Compound of Interest

Compound Name: 3,5-Dibromobenzene-1,2-diamine

Cat. No.: B072946 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 3,5-
Dibromobenzene-1,2-diamine, a compound of interest in various research and development

sectors, including materials science and pharmaceutical development. Due to the limited

availability of published experimental spectra for this specific molecule, this guide presents a

comprehensive summary of its known properties, expected spectroscopic characteristics based

on its structure, and detailed, generalized experimental protocols for its analysis.

Compound Overview
3,5-Dibromobenzene-1,2-diamine is a halogenated aromatic amine with the molecular

formula C₆H₆Br₂N₂. Its structure consists of a benzene ring substituted with two adjacent amino

groups and two bromine atoms at the 3 and 5 positions. This substitution pattern influences its

chemical reactivity and spectroscopic properties.

Table 1: Physical and Chemical Properties of 3,5-Dibromobenzene-1,2-diamine
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Property Value

CAS Number 1575-38-8

Molecular Formula C₆H₆Br₂N₂

Molecular Weight 265.93 g/mol [1][2]

Appearance White to light yellow crystalline powder[2]

Solubility
Soluble in organic solvents like ethanol and

chloroform; insoluble in water.[2]

Spectroscopic Data Analysis
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 3,5-
Dibromobenzene-1,2-diamine. The key techniques employed are Nuclear Magnetic

Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass

Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic

nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum of 3,5-Dibromobenzene-1,2-diamine is expected to show distinct

signals for the aromatic protons and the amine protons. The aromatic region would likely

display two singlets or two doublets with a small coupling constant, corresponding to the two

non-equivalent aromatic protons. The chemical shifts of these protons are influenced by the

electron-donating amino groups and the electron-withdrawing bromine atoms. The amine

protons (–NH₂) would appear as a broad singlet, and its chemical shift can be highly dependent

on the solvent and concentration.

Expected ¹³C NMR Spectrum:

The ¹³C NMR spectrum will show six signals for the six carbon atoms in the benzene ring, as

they are all chemically non-equivalent due to the substitution pattern. The carbons attached to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.smolecule.com/products/s574875
https://www.benchchem.com/product/b072946
https://www.benchchem.com/product/b072946
https://www.benchchem.com/product/b072946
https://www.benchchem.com/product/b072946?utm_src=pdf-body
https://www.benchchem.com/product/b072946?utm_src=pdf-body
https://www.benchchem.com/product/b072946?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the bromine atoms would be significantly downfield, while those attached to the amino groups

would be upfield relative to unsubstituted benzene.

Note: Specific, experimentally determined NMR data for 3,5-Dibromobenzene-1,2-diamine is

not readily available in the public domain. For comparative purposes, the reported NMR data

for a related isomer, 3,6-dibromobenzene-1,2-diamine, is presented in Table 2. It is crucial to

note that this data is not for the title compound.

Table 2: ¹H and ¹³C NMR Data for 3,6-Dibromobenzene-1,2-diamine (in CDCl₃)

Nucleus Chemical Shift (δ, ppm) Multiplicity

¹H 6.84 s (2H)

¹H 3.89 bs (4H)

¹³C 133.7

¹³C 123.2

¹³C 109.6

Data from a study on

benzodithiophene-quinoxaline

copolymers, where this

compound was used as a

precursor.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups in a molecule by measuring the

absorption of infrared radiation.

Expected FTIR Spectrum:

The FTIR spectrum of 3,5-Dibromobenzene-1,2-diamine is expected to exhibit characteristic

absorption bands for the N-H and C-N bonds of the amino groups, as well as vibrations of the

aromatic ring and the C-Br bonds.

Table 3: Expected FTIR Absorption Bands for 3,5-Dibromobenzene-1,2-diamine
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Functional Group
Expected Wavenumber
(cm⁻¹)

Description

N-H Stretch 3500 - 3300

Two bands for symmetric and

asymmetric stretching of the

primary amine.

C-H Stretch (Aromatic) 3100 - 3000
Stretching vibrations of the C-

H bonds on the benzene ring.

C=C Stretch (Aromatic) 1650 - 1450
In-plane stretching vibrations

of the benzene ring.

N-H Bend 1650 - 1580
Bending vibration of the

primary amine.

C-N Stretch 1350 - 1250
Stretching vibration of the aryl

amine C-N bond.

C-Br Stretch 700 - 500
Stretching vibration of the

carbon-bromine bond.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound.

Expected Mass Spectrum:

Due to the presence of two bromine atoms, the mass spectrum of 3,5-Dibromobenzene-1,2-
diamine will show a characteristic isotopic pattern for the molecular ion peak. Bromine has two

stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4][5] This results in a distinctive M,

M+2, and M+4 pattern in the molecular ion cluster, with relative intensities of approximately

1:2:1.

Table 4: Predicted Isotopic Pattern for the Molecular Ion of 3,5-Dibromobenzene-1,2-diamine
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Ion m/z
Expected Relative
Intensity

[C₆H₆⁷⁹Br₂N₂]⁺ 264 ~25%

[C₆H₆⁷⁹Br⁸¹BrN₂]⁺ 266 ~50%

[C₆H₆⁸¹Br₂N₂]⁺ 268 ~25%

The fragmentation pattern in the mass spectrum would likely involve the loss of bromine atoms

and fragmentation of the aromatic ring. PubChem lists major m/z peaks at 268, 266, 264, and

100, which is consistent with the expected isotopic cluster of the molecular ion and subsequent

fragmentation.[6]

Experimental Protocols
Detailed experimental protocols are essential for obtaining high-quality spectroscopic data. The

following sections provide generalized procedures for the analysis of 3,5-Dibromobenzene-
1,2-diamine.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of 3,5-Dibromobenzene-1,2-diamine in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm

NMR tube. Ensure the sample is fully dissolved.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Tune and shim the instrument to ensure a homogeneous magnetic field.

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence,

acquisition time, relaxation delay, and number of scans.

Data Acquisition:

Acquire the ¹H NMR spectrum.
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Acquire the ¹³C NMR spectrum. 2D NMR experiments like COSY, HSQC, and HMBC can

also be performed for more detailed structural assignment.

Data Processing:

Apply Fourier transformation to the raw data (FID).

Phase and baseline correct the spectra.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

FTIR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation:

Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) to

remove any moisture.

Grind 1-2 mg of 3,5-Dibromobenzene-1,2-diamine with approximately 100-200 mg of the

dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

Transfer the mixture to a pellet press and apply pressure to form a transparent or

translucent pellet.[7]

Instrument Setup:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record a background spectrum of a blank KBr pellet or of the empty sample compartment.

Data Acquisition:

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

Data Processing:
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The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks corresponding to the functional groups.

Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or, if coupled with a gas chromatograph, by injection onto the GC

column.

Instrument Setup:

Set the ion source to electron ionization (EI) mode, typically at 70 eV.

Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-350 amu).

Data Acquisition: Acquire the mass spectrum.

Data Analysis:

Identify the molecular ion peak and its characteristic isotopic pattern to confirm the

presence of two bromine atoms.

Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a

compound like 3,5-Dibromobenzene-1,2-diamine.
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Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic analysis of 3,5-
Dibromobenzene-1,2-diamine. While specific experimental data is sparse, the principles and

protocols outlined here provide a robust framework for researchers to characterize this and

similar molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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